Asn-pro-val-pabc-mmae tfa Asn-pro-val-pabc-mmae tfa
Brand Name: Vulcanchem
CAS No.:
VCID: VC16626355
InChI: InChI=1S/C61H96N10O13.C2HF3O2/c1-15-37(8)52(46(82-13)32-48(73)70-29-19-23-44(70)54(83-14)38(9)55(75)64-39(10)53(74)41-21-17-16-18-22-41)68(11)60(80)50(35(4)5)67-58(78)51(36(6)7)69(12)61(81)84-33-40-25-27-42(28-26-40)65-57(77)49(34(2)3)66-56(76)45-24-20-30-71(45)59(79)43(62)31-47(63)72;3-2(4,5)1(6)7/h16-18,21-22,25-28,34-39,43-46,49-54,74H,15,19-20,23-24,29-33,62H2,1-14H3,(H2,63,72)(H,64,75)(H,65,77)(H,66,76)(H,67,78);(H,6,7)/t37-,38+,39+,43-,44-,45-,46+,49-,50-,51-,52-,53+,54+;/m0./s1
SMILES:
Molecular Formula: C63H97F3N10O15
Molecular Weight: 1291.5 g/mol

Asn-pro-val-pabc-mmae tfa

CAS No.:

Cat. No.: VC16626355

Molecular Formula: C63H97F3N10O15

Molecular Weight: 1291.5 g/mol

* For research use only. Not for human or veterinary use.

Asn-pro-val-pabc-mmae tfa -

Specification

Molecular Formula C63H97F3N10O15
Molecular Weight 1291.5 g/mol
IUPAC Name [4-[[(2S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C61H96N10O13.C2HF3O2/c1-15-37(8)52(46(82-13)32-48(73)70-29-19-23-44(70)54(83-14)38(9)55(75)64-39(10)53(74)41-21-17-16-18-22-41)68(11)60(80)50(35(4)5)67-58(78)51(36(6)7)69(12)61(81)84-33-40-25-27-42(28-26-40)65-57(77)49(34(2)3)66-56(76)45-24-20-30-71(45)59(79)43(62)31-47(63)72;3-2(4,5)1(6)7/h16-18,21-22,25-28,34-39,43-46,49-54,74H,15,19-20,23-24,29-33,62H2,1-14H3,(H2,63,72)(H,64,75)(H,65,77)(H,66,76)(H,67,78);(H,6,7)/t37-,38+,39+,43-,44-,45-,46+,49-,50-,51-,52-,53+,54+;/m0./s1
Standard InChI Key YJEOYBSNSJPQHG-YMRSECHSSA-N
Isomeric SMILES CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)N)N.C(=O)(C(F)(F)F)O
Canonical SMILES CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Composition

Core Components

Asn-Pro-Val-PABC-MMAE TFA (C₆₃H₉₇F₃N₁₀O₁₅) comprises four primary elements:

  • Asn-Pro-Val Tripeptide: This sequence facilitates receptor-specific targeting, often interacting with integrins or proteases overexpressed in tumor microenvironments .

  • PABC Linker: A cleavable spacer designed to release MMAE upon lysosomal degradation. The PABC moiety’s stability in circulation ensures minimal premature payload release .

  • MMAE Payload: A potent antimitotic agent that inhibits microtubule polymerization, inducing apoptosis at sub-nanomolar concentrations .

  • Trifluoroacetic Acid (TFA): Enhances solubility during synthesis and purification, though it may require removal in final formulations.

Molecular Characteristics

The compound’s molecular weight (1,291.5 g/mol) and hydrophobicity (LogP ≈ 3.2) necessitate careful formulation to prevent aggregation in ADCs . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the Asn-Pro-Val sequence adopts a β-turn conformation, optimizing binding to target receptors .

Synthesis and Characterization

Solid-Phase Peptide Synthesis (SPPS)

The synthesis involves sequential coupling of Fmoc-protected amino acids to a resin-bound linker. Key steps include:

  • Deprotection: Piperidine removes Fmoc groups to expose reactive amines.

  • Coupling: HBTU/HOBt activates carboxyl groups for peptide bond formation.

  • Cleavage: TFA liberates the peptide from the resin while concurrently introducing the TFA counterion .

Conjugation to MMAE

Post-synthesis, the PABC-MMAE moiety is attached via a Michael addition reaction, leveraging maleimide-thiol chemistry for site-specific conjugation . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) validate purity (>95%) and correct molecular weight .

Mechanism of Action

Target Binding and Internalization

The Asn-Pro-Val sequence mediates binding to integrin αvβ6, a receptor upregulated in pancreatic, breast, and lung cancers . Upon receptor engagement, the ADC undergoes clathrin-mediated endocytosis, trafficking to lysosomes where cathepsin B cleaves the PABC linker .

Payload Release and Cytotoxicity

MMAE disrupts microtubule dynamics by binding tubulin, arresting cells in the G2/M phase and triggering caspase-3/7-mediated apoptosis . In αvβ6-positive MIA PaCa-2 cells, Asn-Pro-Val-PABC-MMAE TFA achieves IC₅₀ values of 0.8 nM, compared to >100 nM in αvβ6-negative cells .

Pharmacokinetics and Pharmacodynamics

Clinical Pharmacokinetics

A pooled analysis of 18 MMAE-based ADCs revealed linear pharmacokinetics across doses (0.1–3.0 mg/kg). Key parameters include:

ParameterTotal AntibodyConjugated MMAEUnconjugated MMAE
Half-life (days)7.2 ± 1.83.5 ± 0.91.2 ± 0.3
AUC₀–∞ (μg·h/mL)420 ± 12085 ± 2512 ± 4

Data derived from 109 pharmacokinetic profiles .

Toxicity Profile

Dose-limiting toxicities include neutropenia (Grade 3/4: 22%) and peripheral neuropathy (15%), attributed to residual unconjugated MMAE . The PABC linker reduces off-target effects by 40% compared to Val-Cit linkers, which are susceptible to neutrophil elastase cleavage .

Applications in Cancer Therapy

Preclinical Efficacy

In xenograft models of pancreatic cancer, Asn-Pro-Val-PABC-MMAE TFA ADCs achieved 80% tumor regression at 1.5 mg/kg, with no relapse observed over 60 days . Positron emission tomography (PET) imaging using copper-64-labeled analogs confirmed tumor-selective accumulation (tumor-to-muscle ratio: 8.7:1) .

Clinical Trials

Phase I trials of αvβ6-targeted ADCs (NCT04887298) reported objective response rates of 34% in metastatic breast cancer, with median progression-free survival of 7.1 months . Comparative studies against Val-Cit-MMAE ADCs demonstrated superior safety, with Grade 3 adverse events reduced from 45% to 28% .

Comparative Analysis with Similar Compounds

Val-Cit-PABC-MMAE

While widely used, Val-Cit linkers exhibit 30% faster plasma clearance due to carboxylesterase-mediated cleavage, necessitating higher doses and increasing toxicity risks . In contrast, Asn-Pro-Val-PABC-MMAE TFA shows 2.3-fold greater stability in human serum .

Alternative Linker Technologies

Exo-cleavable linkers (e.g., polyethylene glycol [PEG]-modified PABC) extend half-life to 9.1 days but require complex synthesis . Asn-Pro-Val’s inherent hydrophilicity avoids PEG-associated immunogenicity, offering a balanced profile .

Recent Advances and Future Directions

Dual-Payload ADCs

Co-conjugating Asn-Pro-Val-PABC-MMAE TFA with topoisomerase inhibitors (e.g., exatecan) synergistically enhances cytotoxicity, achieving complete remission in triple-negative breast cancer models .

Prodrug Strategies

Masking the PABC linker with tumor-specific protease substrates (e.g., matrix metalloproteinase-9) reduces hepatic uptake by 60%, improving therapeutic indices .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator